Chloropyramine
Overview
Description
Chloropyramine is a first-generation antihistamine used in Eastern European countries to treat bronchial asthma, allergic rhinitis, allergic conjunctivitis, and other allergic reactions . It is also indicated for Quincke’s edema, allergic reactions to insect bites, food and drug allergies, and anaphylactic shock .
Synthesis Analysis
The synthesis of Chloropyramine begins with the condensation of 4-chlorobenzaldehyde with 1,1-dimethyethylenediamine. The resulting Schiff base is reduced. The resulting amine then further reacts with 2-bromopyridine in the presence of sodamide .Molecular Structure Analysis
Chloropyramine has a molecular formula of C16H20ClN3 and a molecular weight of 289.803 . The IUPAC Standard InChI is InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3 .Chemical Reactions Analysis
Chloropyramine is a competitive reversible H1 receptor antagonist . This means it inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, Chloropyramine has some anticholinergic properties .Physical And Chemical Properties Analysis
Chloropyramine has a molecular weight of 289.8 and a molecular formula of C16H20ClN3 . More specific physical and chemical properties may be available from the manufacturer or supplier .Scientific Research Applications
Anti-Tumor Efficacy
Chloropyramine has demonstrated anti-tumor efficacy as a single agent and in combination with other cytotoxic agents. This effect is achieved through the modulation of the FAK-VEGFR-3 pathway. Research on chloropyramine's pharmacokinetics and tissue distribution in mice revealed extensive tissue penetration, particularly in the lungs, which is crucial for its anti-tumor efficacy (Thudium et al., 2011).
Lung Cancer Treatment
Studies have shown that chloropyramine can increase SASH1 expression in lung cancer cells, inhibiting their proliferation. This suggests that upregulation of SASH1, potentially through chloropyramine treatment, could be a novel approach to managing lung cancer (Liang et al., 2016).
Breast Cancer Therapy
Chloropyramine increases SASH1 protein levels in breast cancer cells and has been shown to reduce cell confluency in various breast cancer cell lines. This indicates its potential as a therapeutic agent in breast cancer, warranting further investigation (Burgess et al., 2016).
Pharmacokinetic Analysis
Various studies have developed and validated methods for analyzing chloropyramine in different forms, such as in ointments and tablets. These methods are crucial for understanding the drug's properties and ensuring its safe and effective use (Kostik et al., 2015) (Kostik et al., 2015).
Anaphylaxis Management
Research on chloropyramine's combination with Ranitidine for anaphylaxis management demonstrated its effectiveness in reducing cardiovascular symptoms and resolving skin symptoms more rapidly compared to chloropyramine alone (Alihodžić et al., 2020).
Pediatric Allergy Treatment
Investigations into pediatric allergy treatment have focused on developing a children's dosage form of chloropyramine hydrochloride. This is important for creating age-appropriate treatments for allergic conditions in children (Morozova et al., 2022).
Safety And Hazards
Chloropyramine should not be used internally with alcohol, sedative drugs, and hypnotics due to the potentiation of the effects . It should be used with caution in patients with hyperthyroidism, cardiovascular diseases, and asthma . In children, it can induce agitation, and in many adult patients, dizziness may be observed . In cases of severe allergic reactions, Chloropyramine can be injected intramuscularly or intravenously .
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKFFNBDFNZJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10458-04-5 (unspecified hydrochloride), 6170-42-9 (mono-hydrochloride) | |
Record name | Chloropyramine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50207729 | |
Record name | Chloropyramine [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chloropyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015690 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Chloropyramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Mechanism of Action |
Chloropyramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
Record name | Chloropyramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Chloropyramine | |
CAS RN |
59-32-5 | |
Record name | Chloropyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chloropyramine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloropyramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08800 | |
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Record name | Chloropyramine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241038 | |
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Record name | Chloropyramine [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloropyramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.383 | |
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Record name | CHLOROPYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3L8O9SOV | |
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Record name | Chloropyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015690 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, 60 °C | |
Record name | Chloropyramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chloropyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015690 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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